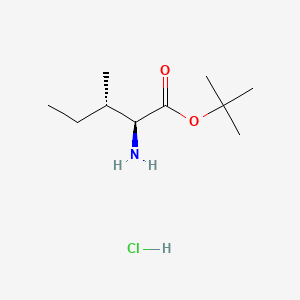

H-Allo-Ile-OtBu.HCl

Description

Significance of Carboxyl Protecting Groups in Organic Synthesis Methodologies

Carboxyl protecting groups are crucial in organic synthesis for several reasons. They mask the acidic proton of the carboxylic acid, preventing it from interfering with base-catalyzed reactions. slideshare.net They can also shield the carbonyl group from nucleophilic attack and improve the handling and solubility properties of the molecule. slideshare.net In peptide synthesis, protecting the carboxyl group of one amino acid allows its coupling with the amino group of another, forming the peptide bond in a controlled manner. weebly.com

Role of tert-Butyl Esters in Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies involve using different types of protecting groups that can be removed selectively under distinct chemical conditions without affecting other protected functionalities in the molecule. iris-biotech.deresearchgate.netorganic-chemistry.org The tert-butyl (tBu) ester is a widely used carboxyl protecting group in such strategies, particularly in combination with the 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. iris-biotech.deresearchgate.net The tert-butyl ester is typically cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA), while the Fmoc group is removed by treatment with a base, such as piperidine (B6355638). iris-biotech.deseplite.comwikipedia.org This difference in cleavage conditions allows for the stepwise assembly of peptide chains on a solid support, a technique known as solid-phase peptide synthesis (SPPS). nih.goviris-biotech.deseplite.comwikipedia.org Tert-butyl groups can also protect the side-chain carboxyl groups of aspartic acid and glutamic acid, and the hydroxyl groups of serine and threonine in Fmoc-based SPPS. iris-biotech.depeptide.com

Historical Context of H-Ile-OtBu.HCl as a Synthetic Intermediate

Amino acid esters, typically isolated as mineral acid salts like hydrochlorides or sulfates due to their improved stability compared to the free base form, have a long history as intermediates in peptide synthesis. google.com The esterification of an amino acid is often carried out by introducing hydrogen chloride gas or concentrated sulfuric acid into an alcohol suspension of the amino acid. google.com H-Ile-OtBu.HCl, as the hydrochloride salt of isoleucine tert-butyl ester, fits within this historical context as a common and stable form used for handling and incorporating the isoleucine residue with a protected carboxyl group into peptide sequences. Its use is integral to methodologies employing tert-butyl ester protection for the carboxyl function.

Current Research Landscape and Emerging Trends for Amino Acid Ester Hydrochlorides

Amino acid ester hydrochlorides, including H-Ile-OtBu.HCl, continue to be essential starting materials in organic synthesis, agrochemicals, and dyestuffs, in addition to their primary role in peptide chemistry. fishersci.cafishersci.fi Current research continues to explore efficient and cost-effective methods for their synthesis. mdpi.com They serve as versatile building blocks for the creation of more complex molecules, such as sulfonamide-containing compounds designed as bioisosteres of pharmacologically relevant structures like pyroglutamic acid. researchgate.net While the Fmoc/tBu strategy remains prevalent in SPPS, research continues into alternative protecting groups and synthetic methodologies, including N- to C-peptide synthesis, where amino acid ester hydrochlorides can also play a role. nih.gov The stability of amino acid silyl (B83357) ester hydrochlorides, for example, has been investigated in the context of such emerging approaches. nih.gov

The properties of H-Ile-OtBu.HCl, such as its solubility in various organic solvents like methanol (B129727), chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone, are relevant to its application in different synthetic procedures. fishersci.cafishersci.fibiocrick.com

Here is a table summarizing some key properties of H-Ile-OtBu.HCl:

| Property | Value | Source |

| CAS Number | 69320-89-4 | fishersci.cafishersci.finih.gov |

| Molecular Formula | C₁₀H₂₂ClNO₂ | fishersci.cafishersci.finih.gov |

| Molecular Weight | 223.74 g/mol | fishersci.cafishersci.finih.gov |

| PubChem CID | 11687228 | fishersci.cafishersci.finih.gov |

| Physical State | Solid (implied by handling/storage) | aksci.comglpbio.com |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone | fishersci.cafishersci.fibiocrick.com |

Amino acid derivatives, including amino acid ester hydrochlorides, are also recognized for their potential as ergogenic dietary substances, influencing factors like anabolic hormone secretion, fuel supply during exercise, and mental performance. chemsrc.com This highlights a broader research interest in these compounds beyond their traditional use in peptide synthesis.

Structure

3D Structure of Parent

Properties

CAS No. |

119483-46-4 |

|---|---|

Molecular Formula |

C10H22ClNO2 |

Molecular Weight |

223.74 g/mol |

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1 |

InChI Key |

IFRYMHOZFAPYPJ-WLYNEOFISA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of H Ile Otbu.hcl in Peptide Bond Formation

Role of H-Ile-OtBu.HCl as an N-Component in Amide Coupling Reactions

In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is a fundamental step. bachem.comissuu.comekb.eg H-Ile-OtBu.HCl participates in this reaction as the amine-providing component. The hydrochloride salt form ensures the stability of the amino group and is typically neutralized by a tertiary base in situ prior to or during the coupling reaction to liberate the free amine for nucleophilic attack. bachem.comresearchgate.netrsc.org

The coupling reaction involves the activation of the carboxyl group of the incoming amino acid or peptide fragment by a coupling reagent, forming a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of H-Ile-OtBu.HCl, leading to the formation of the peptide bond and the release of a leaving group from the activated carboxyl component. bachem.comissuu.com

Reaction Kinetics and Mechanisms of Peptide Coupling with Amino Acid Ester Hydrochlorides

The kinetics and mechanism of peptide coupling reactions involving amino acid ester hydrochlorides, such as H-Ile-OtBu.HCl, are influenced by the activation method. Generally, the mechanism involves the activation of the carboxyl component, followed by the reaction with the deprotonated amino component. The rate of the coupling reaction is dependent on factors including the efficiency of the carboxyl activation, the concentration and nucleophilicity of the amino component, and the reaction environment. bachem.comissuu.comacs.orgnih.gov

Carbodiimide-mediated couplings, often performed in the presence of additives, proceed via the formation of an O-acylisourea intermediate, which can then react with the amino component or rearrange. bachem.comekb.eg Onium salt reagents (phosphonium or aminium salts) activate the carboxyl group to form active esters, which are then attacked by the amine. issuu.comsigmaaldrich.com The hydrochloride salt form of the amino acid ester requires the presence of a base to generate the free amine, which is the active nucleophile in the coupling. bachem.comresearchgate.net The kinetics can be monitored by techniques such as LC-MS, observing the consumption of starting materials and formation of the peptide product. acs.org

Influence of Coupling Reagents on Efficiency and Side Reactions

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the propensity for side reactions when using amino acid ester hydrochlorides like H-Ile-OtBu.HCl. Different coupling reagents lead to varying reaction rates and can influence the level of epimerization at the activated carboxyl center and other side reactions such as N-acyl urea (B33335) formation (with carbodiimides) or guanidinylation of the N-terminus (with uronium reagents). bachem.comissuu.comsigmaaldrich.comorgsyn.orgpeptide.comuni-kiel.de

Carbodiimides like DCC and EDC·HCl are widely used, often with additives such as HOBt or HOAt to suppress epimerization. bachem.comorgsyn.orgpeptide.com Phosphonium and aminium salts (e.g., HATU, HBTU, PyBOP) are known for their rapid coupling rates and effectiveness with sterically hindered amino acids. sigmaaldrich.comuni-kiel.de The efficiency of these reagents is often linked to the reactivity of the active ester intermediate they form. sigmaaldrich.com

Epimerization, or racemization, at the α-carbon of the activated amino acid is a major concern, particularly when coupling amino acids other than glycine (B1666218) or proline. bachem.comissuu.com This can occur through mechanisms involving oxazolone (B7731731) formation or direct racemization under basic conditions. bachem.comissuu.comuni-kiel.dersc.orgmdpi.com Coupling reagents and additives are selected to minimize these undesirable pathways. For instance, additives like HOAt can provide anchimeric assistance, reducing oxazolone formation and thus epimerization. sigmaaldrich.comorgsyn.orgmdpi.com

Data on the effectiveness of different coupling reagents in minimizing epimerization have been reported.

| Coupling Reagent/Additive Combination | Epimerization Level (%) | Reference |

| Oxyma Pure / Formamidinium salts | Very low | orgsyn.org |

| Oxyma Pure | < 1-2 (vs HOAt) | orgsyn.org |

| HATU/HOAt | Significant (can be reduced with CuCl2) | mdpi.com |

| DIC/HOBt | Minimized | peptide.com |

| DEPBT | Very little | peptide.com |

The efficiency of a coupling reagent can be influenced by the nature of the active ester generated, with an observed order of reactivity: OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com

Solvent Effects on Coupling Performance and Epimerization

The choice of solvent plays a crucial role in peptide coupling reactions involving amino acid ester hydrochlorides by affecting reagent solubility, reaction rate, and the extent of side reactions, including epimerization. Solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used. orgsyn.org

Studies have shown that the solvent can influence the rate of active ester formation and the level of epimerization. For example, using DCM as a coupling solvent has been reported to enhance the activation process and simultaneously reduce the loss of chirality. orgsyn.org The solvent can also impact the solubility of the amino acid ester hydrochloride and the coupling reagent, affecting reaction concentrations and efficiency.

The mechanism of epimerization can be solvent-dependent. While some mechanisms involve proton abstraction at the α-carbon, which can be influenced by the solvent's polarity and ability to solvate charged intermediates, oxazolone formation is also a significant pathway. bachem.comrsc.org The solvent environment can affect the stability and reactivity of the oxazolone intermediate.

Deprotection Strategies for the tert-Butyl Ester Moiety in Complex Peptides

Following peptide bond formation using H-Ile-OtBu.HCl, the tert-butyl ester protecting group on the C-terminus needs to be removed to obtain the free carboxylic acid. This deprotection is typically performed at a later stage in the synthesis, often after the peptide chain has been assembled. The tert-butyl ester is characterized by its lability under acidic conditions, which allows for its selective cleavage while other protecting groups, stable to acid, remain intact. issuu.comsigmaaldrich.comorganic-chemistry.orgyoutube.com

Acid-Mediated Cleavage Mechanisms and Selectivity

The primary method for cleaving tert-butyl esters is acid-mediated hydrolysis. organic-chemistry.orgyoutube.comrsc.orgresearchgate.netstackexchange.comthieme-connect.comresearchgate.net This process typically involves protonation of the ester carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA). youtube.comrsc.orgstackexchange.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or another protic species. Alternatively, and more commonly for tert-butyl esters due to the stability of the tert-butyl carbocation, cleavage occurs via an S N1-like mechanism. youtube.comstackexchange.com

In this S N1 pathway, the protonated tert-butyl ester undergoes cleavage of the alkyl-oxygen bond, generating a resonance-stabilized carboxylic acid and a tert-butyl carbocation. youtube.comstackexchange.com The tert-butyl carbocation is relatively stable and can subsequently lose a proton to form isobutylene (B52900). youtube.comstackexchange.com The acid catalyst is regenerated in this process.

The mechanism can be visualized as:

Protonation of the tert-butyl ester by an acid (e.g., TFA).

Cleavage of the C-O bond, yielding the carboxylic acid and a tert-butyl carbocation.

Deprotonation of the tert-butyl carbocation to form isobutylene.

Acid-mediated deprotection offers selectivity for the tert-butyl ester over other protecting groups that are stable to the acidic conditions employed. organic-chemistry.orgresearchgate.netthieme-connect.comresearchgate.net For example, tert-butyl esters can be selectively cleaved in the presence of protecting groups like Fmoc (cleaved by base) or benzyl (B1604629) esters (cleaved by hydrogenolysis). biosynth.comwiley-vch.de However, careful control of acid strength and reaction time is necessary to avoid unintended cleavage of other acid-sensitive functionalities that might be present in complex peptides, such as N-Boc groups, although selective deprotection of tert-butyl esters in the presence of N-Boc has been reported using specific reagents like CeCl₃·7H₂O-NaI or ZnBr₂ under controlled conditions. thieme-connect.comresearchgate.net Triethylsilane can be used as a carbocation scavenger during TFA deprotection to improve yields and selectivity and reduce side reactions. researchgate.net

Orthogonal Deprotection Strategies in Multistep Peptide Synthesis

Orthogonal deprotection is a fundamental principle in multistep organic synthesis, including peptide synthesis, that allows for the selective removal of specific protecting groups in the presence of others. biosynth.comfiveable.mejocpr.com This is crucial when synthesizing complex peptides with multiple functional groups that require temporary protection. The use of H-Ile-OtBu.HCl, with its acid-labile tert-butyl ester, is often part of an orthogonal protection strategy.

A common orthogonal strategy in solid-phase peptide synthesis is the Fmoc/tBu strategy. biosynth.com In this approach, the Nα-amine is protected with the Fmoc group, which is labile to a weak base (like piperidine), while side-chain functional groups and the C-terminal carboxylic acid (when attached to the resin via an ester linker or present as a tert-butyl ester) are protected with acid-labile groups like the tert-butyl ester or tert-butyl ether derivatives. biosynth.com The Fmoc group is removed stepwise to allow for the coupling of the next amino acid. Once the peptide chain is assembled, the acid-labile protecting groups, including the tert-butyl ester derived from H-Ile-OtBu.HCl (if used as the C-terminal residue or within a fragment), are simultaneously cleaved using a strong acid like TFA, often in the presence of scavengers. biosynth.com

Another orthogonal pair is the Boc/Bn strategy, where Boc (acid-labile) is used for Nα-protection and benzyl (hydrogenolysis-labile) for side chains and the C-terminus. While both are acid-labile to some extent, they can be considered quasi-orthogonal as they are removed under different conditions (strong acid for Boc, catalytic hydrogenation for Bn). biosynth.com The tert-butyl ester aligns well with protecting groups that are stable to basic or hydrogenolytic conditions, enabling its selective removal with acid at the appropriate stage of the synthesis.

Orthogonal protection strategies, incorporating building blocks like H-Ile-OtBu.HCl, provide the control necessary for the convergent or stepwise synthesis of complex peptide sequences, ensuring that deprotection of one functional group does not compromise the integrity of others or the newly formed peptide bonds. biosynth.comfiveable.mejocpr.comresearchgate.netacs.org

Side Reactions and Their Mitigation During H-Ile-OtBu.HCl Utilization

Despite the advancements in peptide synthesis methodologies, the use of amino acid derivatives like H-Ile-OtBu.HCl can still be associated with undesirable side reactions that can reduce yield and purity of the desired peptide product. Understanding and mitigating these side reactions are critical for successful peptide synthesis.

Studies on Diketopiperazine Formation in Peptide Elongation

Diketopiperazine (DKP) formation is a well-known side reaction in peptide synthesis, particularly prevalent during the coupling of the second amino acid to a resin-bound amino acid or during the deprotection step in solid-phase peptide synthesis (SPPS) iris-biotech.denih.govluxembourg-bio.comacs.org. This cyclic by-product forms through an intramolecular nucleophilic attack of the deprotected N-terminal amino group on the activated carboxyl group of the second amino acid residue, leading to the cleavage of the dipeptide from the growing peptide chain and cyclization into a six-membered ring iris-biotech.denih.govbaranlab.org.

Mitigation strategies for DKP formation include optimizing deprotection and coupling conditions, such as minimizing the time the free amine is exposed, using milder bases or alternative deprotection strategies, and carefully selecting coupling reagents and additives iris-biotech.denih.govgoogle.comub.edu. For instance, using stronger bases for very short periods has been explored to suppress DKP formation during Fmoc deprotection google.com.

Investigations into Racemization of the Ile Residue During Coupling

Racemization, the epimerization of a chiral amino acid residue, is a significant concern in peptide synthesis as it leads to the formation of diastereomers that are often difficult to separate from the desired product mdpi.comnih.gov. The α-carbon of activated amino acids is particularly susceptible to racemization under basic conditions through the formation of a fleeting oxazolone intermediate or direct α-hydrogen abstraction nih.govalchemyst.co.uk.

Isoleucine, being an amino acid with a chiral center at the β-carbon in addition to the α-carbon, has the potential for epimerization at either position, although racemization at the α-carbon during coupling is the primary concern in standard peptide synthesis ekb.egnih.gov. The bulky side chain of isoleucine can influence the reaction kinetics and potentially the degree of racemization depending on the coupling method and conditions ekb.eg.

Research has investigated the extent of racemization with various amino acids and coupling reagents uniurb.itnih.gov. While isoleucine is generally considered less prone to racemization compared to amino acids like histidine or cysteine, it is not immune nih.govnih.gov. Factors influencing racemization include the nature of the activated carboxyl species, the coupling reagent, the solvent, the base, and the presence of additives uniurb.itekb.egmdpi.comnih.govcdnsciencepub.com.

To minimize racemization when using H-Ile-OtBu.HCl, strategies include the careful selection of coupling reagents and additives known to suppress oxazolone formation, such as using coupling reagents in combination with racemization suppressing additives like HOBt or HOAt uniurb.itnih.govresearchgate.net. Maintaining low temperatures during activation and coupling can also help reduce racemization rates ekb.eg.

Table 1: Effect of Coupling Reagent and Additive on Racemization (Illustrative Data based on General Peptide Coupling Studies)

| Coupling Reagent System | Observed Racemization (%) |

| Carbodiimide (e.g., EDC) | Moderate to High |

| Carbodiimide + HOBt | Low to Moderate uniurb.itnih.gov |

| Carbodiimide + HOAt | Very Low nih.govresearchgate.net |

| Phosphonium/Uronium Salts | Low to Moderate uniurb.it |

Note: Specific racemization data for couplings involving H-Ile-OtBu.HCl with various systems would require dedicated studies, and the table above reflects general trends observed in peptide synthesis.

By-product Formation in H-Ile-OtBu.HCl Mediated Reactions

Beyond DKP formation and racemization, other by-products can arise during peptide synthesis utilizing H-Ile-OtBu.HCl. These can stem from incomplete coupling, over-activation of the carboxyl component, or reactions involving protecting groups or the solvent bachem.comuniurb.itthermofisher.com.

Incomplete coupling leads to truncated sequences, where the isoleucine residue is missing from certain peptide chains. This can occur if the coupling reaction is not efficient, potentially due to steric hindrance, insufficient activation, or suboptimal reaction conditions.

Over-activation of the carboxyl component can lead to the formation of symmetrical anhydrides or other highly reactive species that may undergo undesired reactions.

Reactions involving the tert-butyl ester protecting group of isoleucine are generally minimal under standard coupling conditions. However, under strongly acidic conditions, such as those used for final cleavage in Boc chemistry or certain side-chain deprotections, the tert-butyl ester is intentionally removed bachem.comthermofisher.com. Inadvertent exposure to acidic conditions during synthesis could lead to premature deprotection.

Other potential by-products can include those formed from reactions of the coupling reagents themselves or from impurities present in the starting materials uniurb.it. For instance, carbodiimide-mediated couplings can sometimes lead to the formation of acylureas as by-products researchgate.net.

Mitigation of these by-products involves optimizing reaction conditions to ensure complete coupling, using appropriate amounts of coupling reagents and additives, and ensuring the purity of starting materials, including H-Ile-OtBu.HCl uniurb.itcarlroth.com. Careful control of reaction times, temperatures, and solvent systems is also crucial ekb.eg.

Applications of H Ile Otbu.hcl in Complex Organic Synthesis and Peptidomimetics Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves the stepwise assembly of a peptide chain while the C-terminus of the growing peptide is anchored to an insoluble solid support or resin. csic.es H-Ile-OtBu.HCl is utilized in SPPS as an Fmoc- or Boc-protected amino acid derivative, where the tert-butyl ester serves as a permanent protecting group for the carboxylic acid function during chain elongation. bachem.comnih.gov The isoleucine residue is incorporated via a coupling reaction between the activated carboxyl group of the incoming protected amino acid and the free amino group on the resin-bound peptide chain. csic.es

Linker Strategies and Resin Compatibility with H-Ile-OtBu.HCl

The choice of linker and resin is fundamental in SPPS, dictating the method of peptide cleavage from the solid support and the resulting C-terminal functionality. biosynth.comthermofisher.com H-Ile-OtBu.HCl, with its tert-butyl ester protection, is compatible with various linker strategies used in Fmoc- and Boc-SPPS. In Fmoc-SPPS, acid-labile linkers such as the Rink amide or Wang linker are commonly employed. biosynth.comthermofisher.comnih.gov The tert-butyl ester on the isoleucine residue remains intact during the repetitive Fmoc deprotection steps (typically using piperidine) and is only removed during the final cleavage of the peptide from the resin using a strong acid cocktail, commonly trifluoroacetic acid (TFA) containing scavengers. nih.govthermofisher.com Resins such as polystyrene (PS) or PEG-grafted PS (PEG-PS) are widely used solid supports that are compatible with the solvents and reagents used in standard SPPS protocols involving H-Ile-OtBu.HCl. thermofisher.comcsic.es

Optimization of Coupling Cycles in SPPS Utilizing H-Ile-OtBu.HCl

The efficiency of incorporating H-Ile-OtBu.HCl into the growing peptide chain during SPPS is dependent on the optimization of coupling cycles. This involves selecting appropriate coupling reagents, reaction times, and solvent systems. Common coupling reagents used with protected amino acids like H-Ile-OtBu.HCl include carbodiimides (e.g., DIC) in combination with additives (e.g., Oxyma Pure, HOBt) or onium salts (e.g., HBTU, HATU, PyBOP). csic.esacs.orgsigmaaldrich.commdpi.com These reagents activate the carboxyl group of the incoming amino acid, promoting amide bond formation with the free amine on the resin. csic.esmdpi.com Due to the potential for steric hindrance around the isoleucine residue, particularly in challenging sequences or at higher resin loadings, longer coupling times or double coupling steps may be necessary to ensure complete reaction. sigmaaldrich.com Efficient washing steps after coupling are also critical to remove excess reagents and by-products, minimizing side reactions and ensuring high peptide purity. csic.esrsc.org

Challenges and Solutions for Incorporating H-Ile-OtBu.HCl in Automated SPPS

Automated SPPS instruments facilitate rapid and efficient peptide synthesis by performing repetitive coupling and deprotection cycles. acs.org Incorporating H-Ile-OtBu.HCl in automated systems requires careful consideration of its solubility in the chosen solvents (e.g., DMF, NMP) and the programming of the synthesis protocol to accommodate the coupling efficiency of this specific amino acid derivative. medchemexpress.comrsc.org While isoleucine is generally less prone to racemization during coupling compared to some other amino acids, using appropriate coupling reagents and minimizing exposure to basic conditions during activation can help maintain stereochemical integrity. mdpi.com Challenges such as incomplete coupling, particularly in the synthesis of long or complex sequences, can be addressed in automated systems by programming double coupling steps or increasing the concentration of the activated amino acid derivative. sigmaaldrich.com

Utilization in Solution-Phase Peptide Synthesis (LPPS)

Solution-Phase Peptide Synthesis (LPPS) involves the coupling of amino acids or peptide fragments in a homogeneous solution. bachem.com H-Ile-OtBu.HCl can be used as a building block in LPPS, either for stepwise elongation or in fragment condensation approaches. bachem.com The tert-butyl ester group provides protection for the C-terminus during coupling reactions in solution. bachem.com

Fragment Condensation Approaches Employing H-Ile-OtBu.HCl

Fragment condensation in LPPS involves coupling pre-synthesized peptide fragments to form a larger peptide. nih.gov H-Ile-OtBu.HCl can be used in the synthesis of these fragments, either as the C-terminal residue or within the sequence. If H-Ile-OtBu.HCl is at the C-terminus of a fragment, the tert-butyl ester protects the carboxyl group during the fragment coupling reaction with another peptide fragment. nih.gov This approach is particularly useful for the synthesis of longer peptides that may be difficult to assemble by stepwise synthesis, allowing for purification of intermediates and potentially reducing the risk of side reactions. Coupling reagents similar to those used in SPPS are employed for fragment condensation in solution. mdpi.com

Continuous Flow Synthesis Applications for H-Ile-OtBu.HCl Coupling

Continuous flow synthesis offers potential advantages in peptide synthesis, including improved reaction control, efficiency, and scalability. rsc.org H-Ile-OtBu.HCl can be incorporated into continuous flow systems for peptide coupling. nbinno.com Flow reactors allow for rapid mixing and precise control of reaction parameters such as temperature and residence time, which can be beneficial for optimizing coupling efficiency and minimizing side reactions when using protected amino acid derivatives like H-Ile-OtBu.HCl. rsc.org While large-scale peptide synthesis using continuous flow is still an area of development, the use of building blocks like H-Ile-OtBu.HCl in flow chemistry setups demonstrates potential for more efficient and controlled peptide bond formation. rsc.orgnbinno.com

H-Ile-OtBu.HCl as a Chiral Building Block in Asymmetric Synthesis

The inherent stereochemistry of L-isoleucine, with its two chiral centers, makes H-Ile-OtBu.HCl a valuable chiral building block. The compound is typically used in its L-enantiomeric form, ensuring the introduction of specific stereochemistry at the isoleucine residue during synthesis.

Stereoselective Synthesis of Isoleucine-Containing Compounds

H-Ile-OtBu.HCl is utilized in the stereoselective synthesis of a variety of compounds containing the isoleucine moiety. As a protected amino acid, it participates in coupling reactions to form peptide bonds or other linkages while maintaining the stereochemical integrity of the isoleucine residue. The tert-butyl ester protecting group is stable under various reaction conditions commonly encountered in peptide synthesis, such as those involving activating agents for amide bond formation. Its removal typically requires acidic conditions, orthogonal to protecting groups commonly used for the alpha-amine (like Fmoc or Boc).

Role in the Construction of Peptidomimetics and Non-Ribosomal Peptides

H-Ile-OtBu.HCl plays a significant role in the synthesis of peptidomimetics and non-ribosomal peptides. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties like enhanced stability or bioavailability. Non-ribosomal peptides are synthesized by multi-enzyme complexes and can have diverse and complex structures, often containing modified amino acids or non-peptide linkages.

In both solution-phase and solid-phase peptide synthesis strategies, H-Ile-OtBu.HCl serves as a key building block for incorporating the isoleucine residue with a protected C-terminus. This protection is essential for preventing unwanted side reactions and ensuring controlled chain elongation. Its use facilitates the formation of amide bonds with other amino acids or modified building blocks, contributing to the diverse structures found in peptidomimetics and non-ribosomal peptides. Research demonstrates its application in the synthesis of complex peptide analogs, highlighting its utility in creating molecules with specific biological activities fishersci.cauni.lu.

Research into Macrocyclization and Constrained Peptide Architectures Using H-Ile-OtBu.HCl

H-Ile-OtBu.HCl is also investigated and utilized in the synthesis of macrocyclic and constrained peptide architectures. Macrocyclization, the formation of a cyclic peptide ring, is a common strategy to improve the stability, rigidity, and biological activity of peptides. Constrained peptide architectures involve introducing conformational restrictions into the peptide chain.

The protected nature of H-Ile-OtBu.HCl, particularly the tert-butyl ester at the C-terminus, is advantageous in macrocyclization strategies. It allows for selective activation and coupling of the termini or side chains at appropriate stages of the synthesis. Studies involving the synthesis of cyclic peptides have employed H-Ile-OtBu.HCl as a starting material or intermediate, demonstrating its utility in forming the cyclic structure uni.lufishersci.ca. Different macrocyclization approaches, such as head-to-tail cyclization or side-chain to side-chain cyclization, can potentially utilize H-Ile-OtBu.HCl depending on the desired ring structure and the presence of other functional groups. Research in this area explores how the incorporation of isoleucine via H-Ile-OtBu.HCl influences the conformation and properties of the resulting constrained peptide architectures wikipedia.org.

Advanced Analytical and Spectroscopic Research Methodologies Applied to H Ile Otbu.hcl Chemistry

Chromatographic Methods for Investigating Purity and Diastereomeric Excess in Synthetic Studies

Chromatographic techniques are indispensable for assessing the purity of H-Ile-OtBu.HCl and for analyzing reaction mixtures in synthetic studies to determine the yield and purity of products, including the control of diastereomeric excess. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used due to their separation power and sensitivity.

Development of Advanced HPLC and UPLC Methods for Reaction Monitoring

RP-HPLC is a common method for purifying synthetic peptides that may utilize H-Ile-OtBu.HCl as a building block. kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com Method development involves selecting appropriate stationary phases, such as C18 columns (e.g., Cosmosil 5C18-MS-II or Inertsil ODS-3), and optimizing mobile phase compositions and gradient programs. kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com

An example of an RP-HPLC gradient program used in the purification of synthetic peptides, which could be relevant for monitoring reactions involving H-Ile-OtBu.HCl derivatives, is shown below. This method utilizes a binary solvent system with detection at 214 nm and 254 nm. kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com

| Time (min) | Flow Rate (mL/min) | Solvent A (0.1% Formic Acid) (%) | Solvent B (0.1% Formic Acid in 80% Acetonitrile) (%) |

| 0 | 2 | 100 | 0 |

| 20 | 2 | 50 | 50 |

| 30 | 2 | 0 | 100 |

| 35 | 2 | 0 | 100 |

| 35.1 | 2 | 100 | 0 |

| 45 | 2 | 100 | 0 |

| Table 1: Example RP-HPLC Gradient Program for Peptide Purification kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com |

These methods allow for the separation of the desired product from starting materials, reagents, and by-products, enabling the monitoring of reaction kinetics and completion, as well as the determination of product purity.

Chiral Chromatography for Enantiomeric Purity Assessment

H-Ile-OtBu.HCl is supplied as a chiral building block, often with high enantiomeric purity (>99%). nbinno.com Ensuring the maintenance of this stereochemical integrity throughout synthetic processes is critical, particularly in peptide synthesis where the stereochemistry of each amino acid residue is paramount for the biological activity of the final peptide. Chiral chromatography, such as Chiral HPLC, is the primary analytical technique for assessing enantiomeric purity. This involves using a stationary phase that can differentiate between enantiomers, allowing for their separation and quantification. While specific chiral chromatography methods for H-Ile-OtBu.HCl were not detailed in the provided results, the availability of the compound with high enantiomeric purity implies that such methods are essential for quality control and for evaluating the stereochemical outcome of reactions involving this chiral starting material.

Mass Spectrometry Applications in Peptide Assembly Research

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of H-Ile-OtBu.HCl and peptides synthesized using it. LC-MS/MS is frequently employed in peptide assembly research. kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com

LC-MS/MS systems, such as the Shimadzu LCMS-8040, coupled with columns like Inertsil ODS-3, are used to analyze complex mixtures obtained from peptide synthesis or natural sources containing peptides. kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com Both total ion scan and precursor ion scan modes are utilized. kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com For instance, in the identification of pyroglutamyl peptides, precursor ions generating a specific immonium ion fragment (e.g., m/z = 84.1 for pyroglutamic acid) can be selectively detected in positive mode. kyoto-u.ac.jpresearchgate.netresearchgate.netisnff-jfb.com This targeted approach allows for the identification of specific peptide sequences within a complex matrix. MALDI-TOFMS has also been used for identifying peptides, providing molecular weight information. kyoto-u.ac.jp The combination of chromatographic separation and mass spectrometric detection provides detailed information on the molecular weight and fragmentation patterns of H-Ile-OtBu.HCl and related peptides, confirming their identity and providing insights into their structure.

Computational and Theoretical Investigations of H Ile Otbu.hcl Reactivity and Conformation

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of molecules and predict their properties and reactivity. nih.govuni-freiburg.defishersci.ca In the context of amino acid derivatives and peptide chemistry, DFT can be applied to explore reaction mechanisms, identify transition states, and calculate activation energies for various transformations, including peptide bond formation and hydrolysis. fishersci.ca

While specific DFT studies focusing solely on the reaction pathways of H-Ile-OtBu.HCl as a reactant in peptide coupling are not extensively detailed in the provided search results, DFT has been successfully applied to study peptide bond formation mechanisms involving other amino acid derivatives. fishersci.ca These studies often involve modeling the interaction between the carboxyl component and the amino component, facilitated by coupling reagents or enzymatic machinery. fishersci.ca The principles derived from such general studies can be extrapolated to understand the likely elementary steps and intermediates when H-Ile-OtBu.HCl participates as the amino-component in a coupling reaction.

DFT calculations can help elucidate the influence of the tert-butyl ester group and the isoleucine side chain on the electronic distribution and steric accessibility of the reactive amino group. This is crucial for understanding how H-Ile-OtBu.HCl behaves as a nucleophile in peptide coupling reactions. Studies on peptide bond hydrolysis involving isoleucine residues have used DFT to investigate the effect of the bulky isoleucine side chain on reaction rates and transition state stability, providing relevant insights into steric effects in reactions involving isoleucine derivatives.

Transition State Analysis of Peptide Bond Formation

Transition state analysis using DFT is a powerful tool to characterize the highest energy point along a reaction pathway, providing crucial information about the reaction mechanism and kinetics. For peptide bond formation, the transition state typically involves the nucleophilic attack of the amino group of one amino acid (or amino acid derivative like H-Ile-OtBu.HCl) on the carbonyl carbon of the activated carboxyl group of another.

Computational studies have characterized the transition states for peptide bond formation, particularly in the context of ribosomal protein synthesis, highlighting the role of catalytic elements and the geometry of the reacting molecules at the transition state. These studies often reveal a tetrahedral intermediate or a transition state resembling it, where the new amide bond is partially formed, and the leaving group is in the process of dissociating.

While a specific transition state analysis for a reaction explicitly utilizing H-Ile-OtBu.HCl as a reactant was not found in the search results, the general principles of transition state analysis in peptide coupling apply. DFT can be used to locate and characterize the transition state for the reaction between an activated carboxyl component and H-Ile-OtBu.HCl, providing insights into the activation energy barrier and the geometric and electronic features that govern the reaction rate and efficiency. The steric bulk of the isoleucine side chain and the presence of the tert-butyl ester group would be key factors influencing the geometry and energy of this transition state.

Prediction of Stereochemical Outcomes and Racemization Propensity

Predicting the stereochemical outcome and assessing the propensity for racemization are critical aspects of peptide synthesis. Computational methods, including DFT, can contribute to understanding the factors that influence stereochemical integrity during coupling reactions. Racemization, the loss of stereochemical purity at the alpha-carbon of an amino acid, can occur during activation of the carboxyl component or under basic conditions.

DFT calculations can be employed to study the stability of different stereoisomers and the energy barriers for epimerization pathways. By comparing the activation energies for the desired coupling reaction leading to the correct stereochemistry versus pathways leading to racemization, computational studies can help predict the likelihood of racemization under different reaction conditions or with various coupling reagents.

Although direct computational studies predicting the racemization propensity specifically for H-Ile-OtBu.HCl were not found, studies on racemization in peptide synthesis in general, and those investigating the influence of amino acid side chains using computational methods, provide a framework for such analysis. The isoleucine residue in H-Ile-OtBu.HCl has a chiral center at the beta-carbon in addition to the alpha-carbon, which adds another layer of complexity to stereochemical considerations. Computational studies could investigate how the tert-butyl ester group and the bulky, branched isoleucine side chain influence the stability of potential carbanionic intermediates at the alpha-carbon, which are often implicated in racemization pathways.

Molecular Dynamics Simulations of H-Ile-OtBu.HCl in Reaction Environments

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the behavior of molecules over time in various environments, such as in solution or at interfaces. In the context of peptide synthesis, MD simulations can be used to investigate the conformational flexibility of reactants, their interactions with solvents or catalysts, and the dynamics of the reaction process.

While no specific MD simulations of H-Ile-OtBu.HCl as a reactant in a peptide coupling reaction environment were found in the provided search results, MD has been applied to study the behavior of amino acids and peptides in solution. For instance, MD simulations have been used to investigate the solvation free energies and conformational dynamics of isoleucine-containing peptides in water. MD has also been used to study the conformational stability of peptide structures and their interactions with other molecules.

Applying MD simulations to H-Ile-OtBu.HCl in a reaction environment relevant to peptide coupling could provide insights into several aspects:

Conformational Sampling: How the molecule explores different conformations in solution, which can affect the accessibility of the amino group for reaction.

Solvent Interactions: The nature and strength of interactions between H-Ile-OtBu.HCl and solvent molecules, which can influence its reactivity and stability.

Interactions with Catalysts or Reagents: How H-Ile-OtBu.HCl interacts with coupling reagents or catalysts used in peptide synthesis, potentially revealing preferred orientations or binding modes.

Pre-reactive Complexes: The formation and dynamics of pre-reactive complexes between H-Ile-OtBu.HCl and the activated carboxyl component before the transition state is reached.

Such simulations, although not explicitly found for H-Ile-OtBu.HCl in the searches, would be valuable for a comprehensive understanding of its behavior during peptide bond formation.

Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Amino Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity or other properties. uni-freiburg.defishersci.ca While QSAR is most commonly applied in drug discovery to predict biological activity, the principles can be extended to correlate structural features of molecules with their chemical reactivity or behavior in specific reactions.

The provided search results show QSAR studies applied to various amino acid derivatives in the context of predicting biological activities such as anti-ulcer activity, sweetness, benzodiazepine (B76468) receptor binding, and antifungal activity. uni-freiburg.defishersci.ca These studies demonstrate the applicability of QSAR methodologies to this class of compounds, utilizing various molecular descriptors.

While no QSAR studies specifically focusing on correlating the structure of H-Ile-OtBu.HCl or a series of related isoleucine ester derivatives with their reactivity or yield in peptide coupling reactions were found, such studies could potentially be conducted. By synthesizing or compiling data on the reactivity of a series of isoleucine esters with varying ester groups or protecting groups, and calculating relevant molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity), a QSAR model could be developed to predict the performance of new derivatives in peptide synthesis. This would require a systematic experimental dataset on the reactivity of related compounds.

Conformational Analysis of H-Ile-OtBu.HCl and Its Derivatives

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Understanding the preferred conformations of H-Ile-OtBu.HCl is essential because molecular shape and flexibility can significantly influence its reactivity and interactions with other molecules in a reaction environment. Computational methods like DFT and MD simulations are widely used for conformational analysis. nih.gov

DFT can be used to calculate the energies of different conformers and identify the lowest energy, most stable conformations in the gas phase or with implicit solvation models. nih.gov Potential energy scans by rotating dihedral angles can help map the conformational landscape. nih.gov MD simulations, on the other hand, can explore the dynamic interconversion between conformers in explicit solvent, providing a more realistic picture of the conformational ensemble in solution at a given temperature.

For H-Ile-OtBu.HCl, a conformational analysis would involve examining the rotations around the bonds in the isoleucine side chain, the ester group, and the backbone. The bulky tert-butyl group and the branched isoleucine side chain are expected to have a significant impact on the preferred conformations due to steric interactions. Computational studies could identify the low-energy conformers and assess their relative populations in different environments, providing insights into the molecule's shape and flexibility as it approaches a reaction partner.

Emerging Research Frontiers and Future Perspectives in H Ile Otbu.hcl Chemistry

Sustainable and Green Chemistry Approaches to H-Ile-OtBu.HCl Utilization

The increasing focus on environmentally benign chemical processes is driving research into sustainable approaches for the synthesis and utilization of amino acid derivatives like H-Ile-OtBu.HCl. This includes developing recyclable catalytic systems and exploring bio-based solvents and reaction media.

Development of Recyclable Catalytic Systems

Traditional methods for amino acid esterification often involve stoichiometric amounts of acid catalysts, leading to significant waste. The development of recyclable catalytic systems offers a more sustainable alternative. Research has explored the use of solid acid catalysts, such as zeolites, for the esterification of amino acids, which can be recovered and reused. rsc.org For instance, zeolite H-USY has been shown to catalyze the esterification of various α-amino acids with methanol (B129727) under elevated temperature and pressure, providing a salt-free procedure that minimizes waste compared to conventional methods. rsc.org While this specific study focused on methyl esters, the principles are relevant to the synthesis of tert-butyl esters. Additionally, amino acid-functionalized heteropolyacids have been investigated as efficient and recyclable catalysts for esterification reactions. researchgate.net The development of novel recyclable organocatalysts, such as hydrophobic anchor-tagged amino thiourea (B124793) catalysts, has also shown promise in asymmetric reactions involving amino acid derivatives, demonstrating high efficacy and recyclability. jst.go.jp

Table 1: Examples of Recyclable Catalytic Systems for Amino Acid Esterification

| Catalyst Type | Amino Acid Substrate (Examples) | Alcohol | Conditions (Examples) | Outcome (Examples) | Recyclability | Source |

| Zeolite H-USY | α-amino acids (e.g., L-phenylalanine) | Methanol | 100–130 °C, 15–20 bar | Methyl esters (e.g., 83% yield for L-phenylalanine) | Yes (with calcination) | rsc.org |

| Amino acid-functionalized heteropolyacids | Palmitic acid (as a model) | - | Esterification conditions | Efficient esterification | Yes | researchgate.net |

| Hydrophobic anchor-tagged amino thiourea | N-Boc imine (as a model) | Nitromethane | Aza-Henry reaction conditions | High yield and enantioselectivity in adduct formation | High efficacy | jst.go.jp |

Exploration of Bio-based Solvents and Reaction Media

The use of bio-based solvents and reaction media derived from renewable resources is another key aspect of green chemistry in amino acid derivative synthesis. Nature-derived products, such as extracts from fruits and vegetables, have emerged as sustainable alternatives to traditional organic solvents in various synthetic applications, including the N-acetylation of amino acids. nih.govresearchgate.net While these examples focus on N-acetylation, the concept of utilizing bio-based solvents is being explored for other amino acid transformations, including esterification. Lactic acid, for instance, has been demonstrated as a valuable bio-based green solvent for various organic reactions, exhibiting advantages such as bio-based origin, superior synthetic efficiency, and ease of product isolation. rsc.org Ionic liquids, some of which are amino acid-based, are also being investigated as environmentally benign solvents or co-solvents for chemical reactions due to their unique properties and potential biocompatibility. researchgate.netmdpi.com The use of solvent-free conditions, facilitated by techniques like electromagnetic milling, is also being explored for the synthesis of tert-butyl esters, offering a highly appealing eco-friendly approach. rsc.org

Table 2: Examples of Bio-based Solvents and Green Reaction Media

| Solvent/Medium Type | Origin/Nature | Application (Examples) | Advantages (Examples) | Source |

| Fruit/Vegetable extracts (e.g., vinegar) | Nature-derived | N-acetylation of amino acids | Eco-friendly, milder conditions, avoids water/cooling | nih.govresearchgate.net |

| Lactic acid | Bio-based | Various organic reactions | Bio-based, efficient, easy product isolation, recyclable | rsc.org |

| Amino acid-based ionic liquids | Biomolecule-based | Solvents/co-solvents for chemical reactions | Biocompatible, environmentally benign, non-toxic | researchgate.netmdpi.com |

| Solvent-free conditions | - | Synthesis of tert-butyl esters | Eco-friendly, no solvent waste, mild conditions | rsc.org |

Integration of H-Ile-OtBu.HCl in Automated and Continuous Flow Synthesis Platforms

Automated and continuous flow synthesis platforms offer significant advantages in terms of efficiency, reproducibility, and scalability compared to traditional batch processes. The integration of H-Ile-OtBu.HCl into these platforms is an active area of research. Automated synthesis apparatus equipped with chemical artificial intelligence have been developed for the preparation and isolation of various compounds, including substituted N-(carboxyalkyl)amino acid tert-butyl ester derivatives. nih.gov These systems can perform synthetic processes automatically, from mixing reactants to isolating products, enabling unattended synthesis. nih.gov Continuous flow reactors are also being explored for the production of various chemical compounds, including diazo esters derived from amino acid tert-butyl ester hydrochlorides. google.compsu.edu This approach allows for precise control of reaction parameters and can enhance safety and environmental advantages by eliminating the need for isolation steps. psu.edu The use of continuous flow methods in peptide synthesis, where H-Ile-OtBu.HCl is a key building block, is also gaining traction. bachem.com

Novel Protecting Group Strategies Beyond tert-Butyl Esters for Isoleucine

While the tert-butyl ester is a widely used protecting group for the carboxylic acid of isoleucine in peptide synthesis due to its ease of removal under acidic conditions, research continues to explore alternative protecting group strategies. ontosight.aislideshare.net The choice of protecting group depends on the specific synthetic strategy (e.g., Boc or Fmoc chemistry) and the desired orthogonality with other protecting groups present in the molecule. bachem.comresearchgate.net For instance, in Fmoc chemistry, while tert-butyl esters are common for side-chain protection of acidic amino acids like aspartic and glutamic acid, alternative labile esters such as 2-phenylisopropyl esters or allyl esters are used when selective deprotection is required. peptide.com Allyl esters, for example, are stable to both TFA and piperidine (B6355638) but can be removed with a palladium catalyst, offering a different cleavage mechanism orthogonal to the acid-lability of tert-butyl esters and the base-lability of Fmoc groups. peptide.com Although these examples focus on other amino acids, the exploration of protecting groups with different cleavage mechanisms (e.g., reductive cleavage using groups like isonicotinyloxycarbonyl (iNoc)) is relevant for developing orthogonal protection strategies for isoleucine's carboxylic acid when needed. iris-biotech.de

Table 3: Examples of Alternative Carboxylic Acid Protecting Groups

| Protecting Group | Cleavage Conditions (Examples) | Orthogonality (Examples) | Application Context (Examples) | Source |

| Methyl ester | Acidic hydrolysis | Different from tert-butyl esters | General esterification | slideshare.netwiley-vch.de |

| Benzyl (B1604629) ester | Hydrogenolysis | Orthogonal to acid-labile groups like Boc and tert-butyl | Boc chemistry, side-chain protection | slideshare.netpeptide.com |

| Allyl ester | Palladium catalysis | Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) | Selective side-chain deprotection in Fmoc SPPS | peptide.com |

| 2-Phenylisopropyl ester | Mild acidic conditions (e.g., 1% TFA/DCM) | More labile than tert-butyl esters under acidic conditions | Selective side-chain deprotection in Fmoc SPPS | peptide.com |

H-Ile-OtBu.HCl in the Synthesis of Advanced Biomaterials and Conjugates

H-Ile-OtBu.HCl serves as a crucial intermediate in the synthesis of peptides and proteins, which are fundamental components of various biomaterials and conjugates. ontosight.aichemimpex.com Its use allows for the controlled incorporation of isoleucine into peptide sequences. Beyond standard peptide synthesis, H-Ile-OtBu.HCl and its derivatives are being explored in the synthesis of more complex biomaterials and conjugates with enhanced properties. For instance, amino acid conjugates, including those incorporating isoleucine tert-butyl ester, have been synthesized for potential applications as targeted therapeutic agents. mdpi.com These conjugates can be designed to improve properties such as cellular uptake or targeting specificity. The ability to selectively deprotect the tert-butyl ester allows for further functionalization or conjugation of the carboxylic acid group in the synthesized peptides or biomaterials. ontosight.ai H-Ile-OtBu.HCl is also employed in the synthesis of complex organic molecules used in nutritional supplements and functional foods, where its ability to improve bioavailability and absorption rates is beneficial. chemimpex.com

Unexplored Reactivity Patterns and Derivatization Opportunities

While the primary use of H-Ile-OtBu.HCl revolves around its role as a protected amino acid in peptide synthesis, there are potential unexplored reactivity patterns and derivatization opportunities. The compound contains a primary amine, a chiral center, and a tert-butyl ester group, each offering potential sites for chemical transformation. Research into novel derivatization methods for amino acids, such as pre-column derivatization using reagents like di-tert-butyl dicarbonate (B1257347) for HPLC analysis, highlights the potential for developing new analytical or synthetic methodologies involving H-Ile-OtBu.HCl. researchgate.net Exploring reactions that leverage the specific steric and electronic properties of the isoleucine side chain in the context of the tert-butyl ester could lead to the development of novel synthetic routes to complex molecules. Furthermore, investigating the reactivity of H-Ile-OtBu.HCl under non-conventional conditions or with novel reagents might uncover new transformations or catalytic cycles. The synthesis of novel multi-substituted indazole derivatives, for example, showcases the potential for incorporating amino acid-derived structures into diverse chemical scaffolds, suggesting avenues for exploring the reactivity of H-Ile-OtBu.HCl in the synthesis of novel heterocyclic or complex organic compounds. jmchemsci.com

Table 4: Potential Areas for Exploring Unexplored Reactivity and Derivatization

| Functional Group/Feature | Potential Reactivity/Derivatization | Possible Applications (Speculative) |

| Primary Amine | Acylation, alkylation, reductive amination, formation of imines/Schiff bases | Synthesis of modified amino acids, peptide mimetics |

| Chiral Center | Stereoselective transformations, synthesis of chiral auxiliaries | Asymmetric synthesis, chiral ligands |

| tert-Butyl Ester | Transesterification, reduction to alcohol, reaction with organometallics | Synthesis of different ester derivatives, other functional groups |

| Isoleucine Side Chain | Reactions leveraging steric/electronic effects, functionalization | Synthesis of complex natural products or pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of H-Ile-OtBu.HCl, and how do they influence its handling in laboratory settings?

- Answer : H-Ile-OtBu.HCl (L-Isoleucine t-butyl ester hydrochloride) has a molecular formula of C₁₀H₂₂ClNO₂ and a molecular weight of 223.74 g/mol. Critical properties include a boiling point of 222.4°C (at 760 mmHg), a flashpoint of 90.3°C, and a vapor pressure of 0.102 mmHg at 25°C . These properties dictate storage conditions (e.g., desiccated, room temperature) and safety protocols (e.g., avoiding high-temperature environments). Handling requires precautions against hygroscopicity and degradation under prolonged exposure to moisture .

Q. What are the standard protocols for synthesizing H-Ile-OtBu.HCl, and how can its purity be verified?

- Answer : Synthesis typically involves esterification of L-isoleucine with tert-butanol under acidic conditions, followed by HCl salt formation. Purity verification employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., tert-butyl group resonance at ~1.4 ppm) and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). For reproducibility, experimental sections must detail reaction stoichiometry, solvent systems, and purification steps (e.g., recrystallization) .

Q. Which analytical techniques are most reliable for characterizing H-Ile-OtBu.HCl in peptide synthesis workflows?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) for backbone and tert-butyl group confirmation.

- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ at m/z 224.7).

- HPLC with C18 columns for purity assessment.

- Elemental analysis to confirm Cl⁻ content.

Cross-referencing with literature data (e.g., spectral libraries) is critical for accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of H-Ile-OtBu.HCl to minimize racemization during peptide coupling?

- Answer : Racemization risks arise during esterification or coupling steps. Mitigation strategies include:

- Using low-temperature conditions (0–4°C) and non-polar solvents (e.g., DCM).

- Employing coupling agents like HOBt/DIC to reduce activation time.

- Monitoring enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Comparative studies between batch processes and continuous flow systems may further refine yield and stereochemical fidelity .

Q. What methodological approaches resolve contradictions in spectral data (e.g., NMR shifts) for H-Ile-OtBu.HCl across studies?

- Answer : Discrepancies in NMR data often stem from solvent effects, pH variations, or impurities. To resolve these:

- Replicate experiments under identical conditions (solvent, temperature, concentration).

- Validate against reference spectra from authenticated sources (e.g., peer-reviewed journals).

- Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.

Transparent reporting of experimental parameters in publications is essential for cross-study comparisons .

Q. How can H-Ile-OtBu.HCl stability be systematically evaluated under varying storage conditions?

- Answer : Design a stability study with:

- Variables : Temperature (4°C, 25°C, −20°C), humidity (controlled vs. ambient), and light exposure.

- Metrics : Purity (HPLC), moisture content (Karl Fischer titration), and degradation products (LC-MS).

- Timepoints : 0, 1, 3, 6, and 12 months.

Statistical analysis (e.g., ANOVA) identifies significant degradation pathways, informing optimal storage protocols .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies involving H-Ile-OtBu.HCl?

- Answer :

- PICO : Define Population (e.g., peptide analogs), Intervention (H-Ile-OtBu.HCl coupling efficiency), Comparison (alternative esters), Outcome (yield/purity).

- FINER : Ensure the question is Feasible (lab resources), Interesting (novel tert-butyl applications), Novel (unexplored stereochemical effects), Ethical (waste disposal compliance), and Relevant (peptide therapeutic development).

These frameworks align with rigorous experimental design and peer-review expectations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.